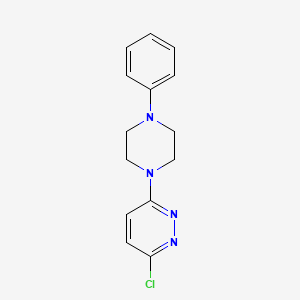

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine

Description

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine is a pyridazine derivative characterized by a chlorine substituent at the 3-position and a 4-phenylpiperazine moiety at the 6-position. Its synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with phenylpiperazine derivatives under reflux conditions in ethanol or acetic acid . The compound’s structure has been validated via spectroscopic methods (¹H/¹³C-NMR, HRMS) and crystallographic techniques .

Its piperazine and pyridazine moieties contribute to its ability to interact with biological targets, such as enzymes and receptors, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4/c15-13-6-7-14(17-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLZUFZZTZLULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Chlorination: The pyridazine ring is then chlorinated at the 3-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Substitution with Phenylpiperazine: The final step involves the nucleophilic substitution of the chloro group with 4-phenylpiperazine under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and Reduction: The phenylpiperazine moiety can undergo oxidation or reduction reactions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Bases like potassium carbonate (K2CO3) in solvents such as DMF.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.

Oxidation Products: Oxidized derivatives of the phenylpiperazine moiety.

Reduction Products: Reduced derivatives of the phenylpiperazine moiety.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of pyridazine derivatives, which have been extensively studied for their biological activities. Research indicates that 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine exhibits several pharmacological effects, including:

- Anti-inflammatory Activity : Pyridazine derivatives have shown potential in reducing inflammation, which is crucial in treating various conditions such as arthritis and other inflammatory diseases .

- Antidepressant Properties : The piperazine moiety is known for its role in the development of antidepressants. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Antiviral and Antibacterial Properties

Research has highlighted the antiviral and antibacterial potential of pyridazine derivatives. For instance, studies have demonstrated that certain derivatives can inhibit viral replication and bacterial growth, making them candidates for further development as therapeutic agents against infectious diseases .

Cancer Therapy

Emerging studies suggest that this compound may possess anticancer properties. The structural features of pyridazines allow for interactions with various biological targets implicated in cancer progression. Some derivatives have been shown to induce apoptosis in cancer cells, potentially leading to their use as chemotherapeutic agents .

Neuropharmacology

The compound's ability to interact with the central nervous system (CNS) makes it a candidate for neuropharmacological applications. Research indicates that similar compounds can affect cognitive functions and mood regulation, suggesting potential uses in treating neurological disorders such as schizophrenia and anxiety disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to the piperazine and pyridazine rings can enhance efficacy and reduce side effects, leading to more targeted therapies .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | References |

|---|---|---|

| Anti-inflammatory | High | |

| Antidepressant | Moderate | |

| Antiviral | High | |

| Antibacterial | Moderate | |

| Anticancer | Emerging | |

| Neuropharmacological | Potential |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Antiviral Activity : A study demonstrated that a derivative with a similar structure significantly inhibited the replication of the influenza virus in vitro, suggesting a pathway for developing antiviral therapies based on this compound .

- Clinical Trials for Depression : Preliminary clinical trials involving compounds related to this compound showed promising results in alleviating symptoms of depression, leading to further investigations into its efficacy and safety profile .

- Cancer Research : A recent study explored the effects of pyridazine derivatives on various cancer cell lines, revealing that some compounds induced cell death through apoptosis pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen-Substituted Phenylpiperazine Derivatives

- 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine (Compound 1)

- 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine Synthesis: Substitution with 2-fluorophenylpiperazine under similar conditions . Activity: Improved bioavailability compared to non-fluorinated analogues, as shown in pharmacokinetic studies (Figure 8 in ).

Electron-Donating and Bulky Substituents

- 3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine

- 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

Alkenyl and Heterocyclic Modifications

- (E)-3-Chloro-6-[4-(3-phenyl-2-propenyl)piperazin-1-yl]pyridazine Synthesis: Incorporation of a propenyl group via alkenylation of the piperazine ring . Activity: Demonstrates antiviral activity against rhinoviruses, likely due to improved binding to viral capsid proteins .

- 3-Chloro-6-(imidazol-1-yl)pyridazine

Structure-Activity Relationship (SAR) Insights

- Piperazine Substitution :

- Pyridazine Core Modifications :

Biological Activity

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridazine ring with a chlorine substituent and a piperazine moiety, making it structurally intriguing for medicinal chemistry. Its molecular formula is C_{16}H_{18}ClN_{3} and it has a molecular weight of approximately 286.75 g/mol. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the chlorination of pyridazine derivatives followed by nucleophilic substitution reactions. A common method includes the reaction of 3,6-dichloropyridazine with 4-phenylpiperazine, where the chlorine atom is introduced at the 3-position and the piperazine moiety at the 6-position through nucleophilic attack. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. The compound has been investigated for its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Notably, derivatives of piperazine are known for their central nervous system effects, including anxiolytic and antidepressant activities .

Potential Pharmacological Applications

The potential applications of this compound span several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown promise in antimicrobial activity against various pathogens, indicating its potential use in treating infections.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as neurotransmitter receptors and enzymes involved in cellular signaling pathways. This interaction may lead to modulation of neurotransmission and inhibition of tumor growth through apoptosis induction or autophagy regulation .

Q & A

Basic Research Questions

What are the established synthetic routes for 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine, and what reaction conditions optimize yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions. A key route involves reacting 3,6-dichloropyridazine with 4-phenylpiperazine under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) with a base (e.g., K₂CO₃) to facilitate displacement of the chlorine atom. Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes . Critical parameters include stoichiometric control of the piperazine derivative (1.2–1.5 equivalents) and maintaining anhydrous conditions to prevent hydrolysis of intermediates. Yields typically range from 60–85%, with purity confirmed via HPLC .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals chair conformation of the piperazine ring and dihedral angles between aromatic planes (e.g., 36.3° between pyridazine and phenyl rings). Data collection at 113 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Advanced Research Questions

How do structural modifications at the piperazine or pyridazine rings affect biological activity?

Methodological Answer:

- Piperazine Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring enhances antibacterial activity by increasing membrane permeability. For example, 4-(4-chlorophenyl)piperazine derivatives show 2–4× higher MIC against S. aureus compared to unsubstituted analogs .

- Pyridazine Modifications : Replacing chlorine with trifluoromethyl (-CF₃) improves antiviral activity (IC₅₀ = 0.8 μM vs. 2.3 μM for the parent compound) by enhancing hydrophobic interactions with target proteins .

- SAR Strategy : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial DNA gyrase or viral proteases, followed by in vitro validation .

What strategies resolve contradictions in biological activity data between derivatives?

Methodological Answer:

- Data Normalization : Account for variations in assay conditions (e.g., bacterial strain, serum concentration) by standardizing protocols (CLSI guidelines).

- Meta-Analysis : Compare EC₅₀/IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. For instance, discrepancies in antiplatelet aggregation activity (20–80% inhibition at 10 μM) may arise from differences in platelet isolation methods .

- Crystallographic Validation : Resolve conflicting SAR hypotheses by solving co-crystal structures of derivatives with target enzymes (e.g., HIV-1 reverse transcriptase) .

How can microwave-assisted synthesis improve functionalization of pyridazine derivatives?

Methodological Answer:

Microwave irradiation (100–150 W, 80–120°C) accelerates nucleophilic aromatic substitution, reducing reaction times from 12 hours to 20–30 minutes. For example, coupling 3,6-dichloropyridazine with morpholine under microwave conditions achieves 90% yield vs. 65% with conventional heating. Key parameters include solvent choice (DMF > toluene) and controlled temperature to avoid decomposition .

What purification techniques are optimal for isolating this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.